Ammonolysis Route Synthetic Yield
The ammonolysis of 2,4,5-trifluorobenzonitrile to produce 4-amino-2,5-difluorobenzonitrile proceeds with a reported yield of 95.4% under optimized autoclave conditions (100–105°C, 8 hours, THF solvent), producing product with a melting point of 99–100°C . In contrast, the preparation of the mono-fluoro analog 4-amino-2-fluorobenzonitrile from 2-fluoro-4-nitrobenzonitrile using SnCl₂·2H₂O reduction in EtOAc at 25°C overnight yields quantitative conversion but requires different reagents, stoichiometry, and workup conditions . No direct ammonolysis yield data are available in the accessed literature for 4-amino-2,6-difluorobenzonitrile or 4-amino-3,5-difluorobenzonitrile under comparable conditions.
| Evidence Dimension | Synthetic yield (ammonolysis route) |
|---|---|
| Target Compound Data | 95.4% yield (482 g from 515 g 2,4,5-trifluorobenzonitrile) |
| Comparator Or Baseline | 4-Amino-2-fluorobenzonitrile (mono-fluoro analog): quantitative yield (6.81 g from 8.31 g 2-fluoro-4-nitrobenzonitrile) |
| Quantified Difference | Different synthetic routes; direct ammonolysis yield comparison with difluoro regioisomers not available |
| Conditions | Target: 2,4,5-trifluorobenzonitrile, THF, liquid NH₃, 100–105°C, 8 h, autoclave (US06075160) ; Comparator: 2-fluoro-4-nitrobenzonitrile, SnCl₂·2H₂O, EtOAc, 25°C, overnight |
Why This Matters
The documented high-yield ammonolysis protocol provides a validated manufacturing route for procurement planning and cost estimation, whereas alternative regioisomers lack published yield data under comparable conditions, introducing supply chain uncertainty.
